molecular formula C16H18N2O5S B12175359 N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine

Cat. No.: B12175359
M. Wt: 350.4 g/mol
InChI Key: GDPVAMZYNGIQFA-UHFFFAOYSA-N
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Description

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is a complex organic compound that features a thiazole ring, a dimethoxyphenyl group, and a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine typically involves the reaction of 3,4-dimethoxyphenyl derivatives with thiazole compounds under specific conditions. One common method includes the use of acylation reactions where the thiazole ring is introduced to the dimethoxyphenyl group, followed by the addition of beta-alanine through a coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}-beta-alanine is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .

Properties

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

3-[[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C16H18N2O5S/c1-22-12-4-3-10(7-13(12)23-2)16-18-11(9-24-16)8-14(19)17-6-5-15(20)21/h3-4,7,9H,5-6,8H2,1-2H3,(H,17,19)(H,20,21)

InChI Key

GDPVAMZYNGIQFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NCCC(=O)O)OC

Origin of Product

United States

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